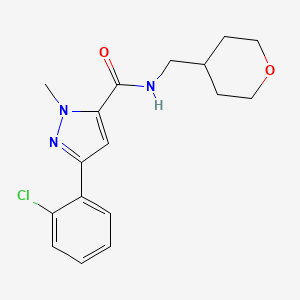![molecular formula C17H19NO6S B11145021 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(1,1-dioxidotetrahydro-3-thienyl)acetamide](/img/structure/B11145021.png)
2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(1,1-dioxidotetrahydro-3-thienyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(1,1-dioxidotetrahydro-3-thienyl)acetamide: is a fascinating compound with a complex structure. Let’s break it down:
Chromen-7-yl: This part of the compound refers to the chromen ring system, which is a fused benzopyran structure.
Dimethyl: Indicates two methyl groups attached to the chromen ring.
Oxy: The oxygen atom bridges the chromen ring and the next part of the compound.
N-(1,1-dioxidotetrahydro-3-thienyl)acetamide: This portion contains a tetrahydrothiophene ring and an acetamide group.
Preparation Methods
The synthetic routes for this compound involve intricate steps. One approach is the reaction of 7-amino-4-methylcoumarin with various organic halides. Additionally, 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide can be prepared by reacting 7-hydroxy-4-methylcoumarin with ethylchloroacetate followed by hydrazine hydrate .
Chemical Reactions Analysis
Reactions: This compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents: Specific reagents depend on the desired transformation. For example, oxidations may involve peroxides or metal catalysts.
Major Products: These reactions can yield diverse products, such as hydroxylated derivatives or amide-linked compounds.
Scientific Research Applications
Chemistry: Researchers explore its reactivity and potential as a building block for more complex molecules.
Biology: Investigating its interactions with biological systems, including enzymes and receptors.
Medicine: Assessing its pharmacological properties, such as antimicrobial or anti-inflammatory effects.
Mechanism of Action
The precise mechanism remains an active area of study. It likely involves interactions with specific molecular targets or pathways, impacting cellular processes.
Comparison with Similar Compounds
Unique Features: Highlight its distinct structural elements, such as the tetrahydrothiophene ring.
Similar Compounds: Explore related molecules, such as ISOPROPYL (3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy)acetate and 4-(((3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy)methyl)benzoic acid
Properties
Molecular Formula |
C17H19NO6S |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-(4,8-dimethyl-2-oxochromen-7-yl)oxy-N-(1,1-dioxothiolan-3-yl)acetamide |
InChI |
InChI=1S/C17H19NO6S/c1-10-7-16(20)24-17-11(2)14(4-3-13(10)17)23-8-15(19)18-12-5-6-25(21,22)9-12/h3-4,7,12H,5-6,8-9H2,1-2H3,(H,18,19) |
InChI Key |
WXLPBZWDHVLGMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)NC3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4,6-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]norvaline](/img/structure/B11144946.png)

![2-(4-Methylphenyl)-6-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazole](/img/structure/B11144964.png)
![Ethyl 5-acetyl-2-{[(6-tert-butyl-3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11144968.png)
![4-(1H-indol-3-yl)-N-[4-(trifluoromethoxy)phenyl]butanamide](/img/structure/B11144973.png)
![ethyl 3-{7-[(3-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B11144980.png)
![9-(2-fluorobenzyl)-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11144985.png)
![N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzamide](/img/structure/B11144993.png)
![methyl N-{[7-fluoro-2-(pyridin-2-yl)quinolin-4-yl]carbonyl}-L-methioninate](/img/structure/B11145000.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]-4-(methylsulfanyl)butanamide](/img/structure/B11145004.png)
![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B11145005.png)
![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B11145007.png)

![N-(3-acetylphenyl)-4-[4-(3-chlorophenyl)piperazino]-4-oxobutanamide](/img/structure/B11145014.png)
